N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide
Description
N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide is a synthetic organic compound characterized by its unique triazole and sulfonamide functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2S/c1-14-10(7-12-13-14)18(16,17)15(6-2-5-11)8-9-3-4-9/h7,9H,2-4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLQZWFHSIMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=O)(=O)N(CCC#N)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide typically involves multiple steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For instance, 3-methyl-1H-1,2,4-triazole can be prepared by reacting methyl hydrazine with formamide under acidic conditions.
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Sulfonamide Formation: : The sulfonamide group is introduced by reacting the triazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
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N-Alkylation: : The final step involves the N-alkylation of the triazole sulfonamide with 2-cyanoethyl bromide and cyclopropylmethyl bromide under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonamide group, potentially forming sulfonic acids under strong oxidative conditions.
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Reduction: : Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen, where various alkyl or aryl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: N-alkyl or N-aryl derivatives of the original compound.
Scientific Research Applications
N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its triazole and sulfonamide moieties, which are known to exhibit various biological activities.
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Biological Studies: : The compound can be used as a probe to study enzyme interactions and inhibition, especially those involving sulfonamide-sensitive enzymes.
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Chemical Biology: : It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
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Industrial Applications: : Potential use in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanoethyl)-N-(methyl)-3-methyltriazole-4-sulfonamide: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
N-(2-cyanoethyl)-N-(cyclopropylmethyl)-1,2,4-triazole-3-sulfonamide: Variation in the position of the sulfonamide group on the triazole ring.
Uniqueness
N-(2-cyanoethyl)-N-(cyclopropylmethyl)-3-methyltriazole-4-sulfonamide is unique due to the combination of its cyanoethyl and cyclopropylmethyl groups, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and applications compared to its analogs.
This compound’s distinct structure allows for specific interactions with biological targets, making it a valuable molecule for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
